Aztreonam is a synthetic monocyclic β-lactam antibiotic that exhibits a narrow and specific range of bactericidal activity against aerobic Gram-negative bacteria. [] It is the first member of the monobactam class to be therapeutically approved. [] Unlike other β-lactam antibiotics like penicillins and cephalosporins, aztreonam is essentially inactive against Gram-positive or anaerobic bacteria. [] Its unique structure and activity profile make it a valuable tool in scientific research, particularly in studying bacterial resistance mechanisms and developing new antibiotic strategies.
Aztreonam is a synthetic monocyclic beta-lactam antibiotic primarily used to treat infections caused by Gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa and has been utilized in various clinical settings due to its favorable pharmacokinetic properties and low toxicity profile. Aztreonam's unique structure allows it to evade degradation by certain beta-lactamases, which makes it a valuable option in antibiotic therapy.
Aztreonam is derived from the natural product of the bacterium Chromobacterium violaceum. It belongs to the class of beta-lactam antibiotics, which also includes penicillins, cephalosporins, and carbapenems. Unlike traditional beta-lactams, Aztreonam has a monocyclic structure that contributes to its stability and resistance to hydrolysis by certain enzymes.
The synthesis of Aztreonam has been explored through various methods, with significant advancements in recent years. One notable method involves the reaction of specific thiazole derivatives with acyl chlorides, which helps avoid damage to the beta-lactam ring during synthesis.
Aztreonam's molecular formula is C₁₄H₁₈N₄O₅S, and its molecular weight is approximately 363.38 g/mol. The compound features a unique monocyclic beta-lactam core fused with a thiazole ring, which is critical for its antibacterial activity.
Aztreonam primarily undergoes hydrolysis reactions typical of beta-lactams, where the lactam bond can be cleaved by beta-lactamases produced by resistant bacteria. The stability of Aztreonam in various pH environments is notable; it remains stable at neutral pH but can degrade under acidic conditions.
Aztreonam exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls.
Aztreonam appears as a white to off-white crystalline powder. Its solubility varies depending on the solvent:
Aztreonam is widely used in clinical settings for treating serious infections caused by Gram-negative pathogens, especially in patients who are allergic to penicillin-based antibiotics. Its applications include:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8